1-Cyclohexyl-2-aziridinemethanol
Description
Significance of Aziridine (B145994) Heterocycles in Organic Synthesis and Nitrogen-Containing Molecules
Aziridines, the nitrogen-containing analogs of epoxides, represent the simplest class of saturated three-membered nitrogen heterocycles. rsc.org Their inherent ring strain makes them highly reactive and valuable intermediates in a vast array of chemical transformations. researchgate.netbenthamdirect.comresearchgate.net This reactivity is primarily harnessed in ring-opening reactions, which proceed with high regioselectivity and stereoselectivity, providing access to a diverse range of functionalized amino compounds. researchgate.net Consequently, aziridines serve as crucial building blocks for the synthesis of more complex nitrogen-containing molecules, including amino acids, alkaloids, and pharmacologically active agents. rsc.orgnih.gov The versatility of aziridines extends to their use in cycloaddition reactions and as chiral auxiliaries in asymmetric synthesis. rsc.orgnih.gov Over 130 biologically active compounds containing the aziridine moiety have been identified, exhibiting a range of activities such as antitumor and antimicrobial effects, underscoring their importance in medicinal chemistry and drug discovery. researchgate.net
Overview of 2-Aziridinemethanols as Versatile Synthetic Intermediates
Within the broader class of aziridines, 2-aziridinemethanols are a particularly interesting subclass of compounds. These molecules feature a hydroxymethyl group attached to one of the carbon atoms of the aziridine ring. This structural feature imparts dual reactivity to the molecule. The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening, while the hydroxyl group can undergo various functionalization reactions. This combination of reactive sites makes 2-aziridinemethanols highly versatile synthetic intermediates. They can be used to construct a variety of more complex structures, including chiral amino alcohols, which are important components of many biologically active molecules. nih.gov The ability to control the stereochemistry at two adjacent centers during synthesis further enhances their utility in modern organic chemistry.
Compound Profile: 1-Cyclohexyl-2-aziridinemethanol
| Property | Value |
| IUPAC Name | (1-cyclohexylaziridin-2-yl)methanol |
| CAS Registry Number | 6299-50-9 |
| Molecular Formula | C9H17NO |
| Molecular Weight | 155.24 g/mol |
| Physical State | Not available |
Synthesis and Formulation
The synthesis of this compound, like other aziridines, can be approached through several established synthetic routes. A common and effective method for the formation of the aziridine ring is the aziridination of an alkene. This transformation involves the addition of a nitrogen atom across the double bond of an alkene. Various reagents and catalysts can be employed to facilitate this reaction, with the choice often depending on the desired stereochemical outcome and the nature of the substituents on the alkene.
Another widely used strategy for the synthesis of aziridines is the ring closure of 2-aminoalcohols. This intramolecular cyclization typically requires the activation of the hydroxyl group to form a good leaving group, followed by an intramolecular nucleophilic substitution by the amino group. The stereochemistry of the starting 2-aminoalcohol directly influences the stereochemistry of the resulting aziridine.
Mechanism of Action
The chemical reactivity of this compound is dominated by the electrophilic nature of the strained three-membered aziridine ring. The significant ring strain, a consequence of the deviation from ideal bond angles, makes the C-N bonds susceptible to cleavage by a wide range of nucleophiles. This ring-opening reaction is the cornerstone of the synthetic utility of aziridines.
The reaction is typically initiated by the attack of a nucleophile on one of the carbon atoms of the aziridine ring. This attack can be acid-catalyzed, which enhances the electrophilicity of the ring by protonating the nitrogen atom. The ring-opening proceeds via an SN2-type mechanism, resulting in the inversion of stereochemistry at the site of nucleophilic attack. The regioselectivity of the ring-opening is influenced by both steric and electronic factors. In the case of this compound, the presence of the hydroxymethyl group at the C2 position can influence the site of nucleophilic attack.
Spectroscopic Data
The structural characterization of this compound relies on a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum would be expected to show a complex set of signals corresponding to the protons of the cyclohexyl group, the aziridine ring, and the hydroxymethyl group. The diastereotopic protons of the aziridine ring and the hydroxymethyl group would likely appear as distinct and coupled signals. |
| ¹³C NMR | The carbon NMR spectrum would display signals for the six carbons of the cyclohexyl ring, the two carbons of the aziridine ring, and the carbon of the hydroxymethyl group. The chemical shifts of the aziridine carbons would be in a characteristic upfield region due to the ring strain. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (155.24 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or fragmentation of the cyclohexyl ring. |
Research Applications
The primary research application of this compound lies in its role as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive aziridine ring and a modifiable hydroxyl group, allows for its incorporation into a wide array of more complex molecular architectures.
One of the key applications is in the synthesis of chiral amino alcohols and their derivatives. Through stereoselective ring-opening of the aziridine, a variety of nucleophiles can be introduced, leading to the formation of vicinal amino alcohols with controlled stereochemistry. These motifs are prevalent in many natural products and pharmaceuticals.
Furthermore, this compound can serve as a precursor for the synthesis of other heterocyclic systems. The strained aziridine ring can undergo ring-expansion reactions to form larger, more stable heterocycles, such as piperidines and other nitrogen-containing ring systems. nih.gov The compound has also been noted for its potential in the synthesis of biologically active compounds, with some studies exploring its ability to inhibit the growth of certain cancer cells. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
6299-50-9 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(1-cyclohexylaziridin-2-yl)methanol |
InChI |
InChI=1S/C9H17NO/c11-7-9-6-10(9)8-4-2-1-3-5-8/h8-9,11H,1-7H2 |
InChI Key |
QHLFFRWYPHBPAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC2CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Cyclohexyl 2 Aziridinemethanol and Analogous Systems
Stereoselective Aziridination Approaches to 2-Aziridinemethanols
The synthesis of 2-aziridinemethanols, including the specific compound 1-Cyclohexyl-2-aziridinemethanol, heavily relies on stereoselective aziridination of allylic alcohols. The ability to control the stereochemistry during the formation of the aziridine (B145994) ring is crucial. This control is often achieved through the strategic use of the existing hydroxyl group in the allylic alcohol substrate, which can direct the approach of the nitrogen source.
Catalytic Asymmetric Aziridination Strategies
The development of catalytic asymmetric aziridination has opened new avenues for producing enantioenriched aziridines from prochiral alkenes. These methods are broadly categorized into transition metal-catalyzed reactions, organocatalytic approaches, and emerging electrochemical techniques.
Transition metal catalysis is a powerful tool for the asymmetric aziridination of allylic alcohols. Various metals, including rhodium and iridium, have been successfully employed. For instance, the use of achiral dimeric Rh(II,II) complexes paired with chiral cations derived from cinchona alkaloids has been shown to be effective for the highly enantioselective aziridination of carbamate-functionalized allylic alcohols. nih.gov This method represents a significant advance, as it addresses the challenge of developing an aza-equivalent to the well-established Sharpless Asymmetric Epoxidation. nih.gov
Recent advancements have also seen the disclosure of highly enantioselective intermolecular aziridination using Rh(II,II) tetracarboxylate complexes with chiral carboxylates and the use of chiral (Cp)*Rh(III) complexes for the asymmetric aziridination of terminal unactivated alkenes. nih.gov Furthermore, iridium-catalyzed asymmetric isomerization of primary allylic alcohols and hydrogenation of fluorinated allylic alcohols have demonstrated the versatility of transition metals in generating chiral building blocks that can be precursors to aziridines. documentsdelivered.comrsc.org
Table 1: Examples of Transition Metal-Catalyzed Asymmetric Aziridination
| Catalyst System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Rh(II,II) complexes with chiral cations | Carbamate-functionalized allylic alcohols | Highly enantioselective | nih.gov |
| Rh(II,II) tetracarboxylate complexes | Alkenes | Intermolecular, highly enantioselective | nih.gov |
| Chiral (Cp)*Rh(III) complexes | Terminal unactivated alkenes | Asymmetric aziridination | nih.gov |
| Iridium hydride catalysts | Primary allylic alcohols | Asymmetric isomerization | documentsdelivered.com |
Organocatalysis has emerged as a complementary strategy to metal-catalyzed reactions, avoiding the use of potentially toxic and expensive metals. These methods often involve the activation of the alkene or the nitrogen source through the formation of chiral intermediates. While the search results provided a general mention of recent advances in asymmetric organocatalytic aziridination, specific examples directly applicable to this compound were not detailed. researcher.life However, the development of chiral Brønsted acid catalysts, such as those derived from VANOL and VAPOL ligands, for the asymmetric synthesis of aziridine-2-carboxylates from imines and diazo compounds highlights the potential of organocatalysis in this field. nih.gov
Electrochemical methods offer a green and sustainable alternative for aziridination, often avoiding the need for external chemical oxidants. acs.org An electrochemical oxidative dehydrogenative C(sp³)–H amination reaction has been reported for the construction of trans-2,3-disubstituted aziridines, generating only hydrogen gas as a byproduct. acs.org This method utilizes potassium iodide as a mediator and electrolyte in an undivided cell at room temperature. acs.org
More recent developments include an electrochemical approach for the oxidative coupling of alkenes with primary alkyl amines in a flow reactor, leading to short reaction times and high yields. Another electrochemical method enables the synthesis of aziridines from amino alcohol substrates, demonstrating the potential to replace traditional reagents like those used in the Mitsunobu reaction. rsc.orgresearchgate.net
Table 2: Overview of Electrochemical Aziridination Methods
| Method | Key Features | Byproduct | Reference |
|---|---|---|---|
| Oxidative dehydrogenative C(sp³)–H amination | KI mediated, avoids external oxidants | Hydrogen gas | acs.org |
| Oxidative coupling of alkenes and primary amines | Flow reactor, short reaction times | Hydrogen gas | |
| Azo-free alcohol amination | Replaces Mitsunobu reagents | - | rsc.orgresearchgate.net |
Substrate-Controlled Diastereoselective Syntheses
In the absence of a chiral catalyst, the inherent stereochemistry of the substrate can be used to direct the diastereoselectivity of the aziridination reaction. For allylic alcohols, the hydroxyl group can form hydrogen bonds with the incoming reagent, influencing the trajectory of the nitrogen source and leading to the preferential formation of one diastereomer.
The stereoselective aziridination of cyclic allylic alcohols using chloramine (B81541) salts like TsNClNa and BusNClNa has been explored. rsc.org These reactions generally yield mixtures of cis- and trans-hydroxy aziridines, with the cis-diastereomer being the major product. rsc.org In some cases, complete cis-diastereoselectivity was observed. rsc.org The nature of the hydrogen bonding in the transition state plays a crucial role in determining the diastereoselectivity, which can be influenced by the presence of additives like acetic acid. rsc.org Additionally, 2-B(pin)-substituted allylic alcohols have been shown to be excellent substrates for diastereoselective aziridinations, affording novel boron-substituted aziridines with high diastereoselectivity. nih.gov
Multi-Component Reactions for Aziridinemethanol Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient and atom-economical route to complex molecules like aziridinemethanols. nih.govnih.gov A notable example is the first multi-component catalytic asymmetric aziridination (MCAZ) reaction, which produces aziridine-2-carboxylic esters with very high diastereo- and enantioselectivity from aldehydes. nih.gov This method expands the scope of aziridination to substrates that are not suitable for reactions with pre-formed imines. nih.gov The use of chiral BOROX catalysts derived from VANOL and VAPOL ligands has been instrumental in achieving high stereoselectivity in these reactions. nih.govnih.gov
MCRs have also been employed in the synthesis and ring-opening of aziridines, highlighting their versatility in generating diverse heterocyclic structures. nih.gov For instance, a three-component reaction involving the in-situ generation of an aryne species, which then reacts with an N-substituted aziridine and an aldehyde, can produce multisubstituted α-amino epoxides, which are structurally related to aziridinemethanols. nih.gov
Synthesis via Ring-Closing Reactions of Precursors
The formation of the aziridine ring through intramolecular cyclization of acyclic precursors is a cornerstone of aziridine synthesis. These methods involve the formation of a carbon-nitrogen bond to close the three-membered ring, typically through nucleophilic displacement of a leaving group.
Cyclization of Haloamines
The intramolecular cyclization of β-haloamines is a classical and widely employed method for the synthesis of aziridines. This reaction, often referred to as a Gabriel-type synthesis, proceeds via an internal SN2 reaction where the amino group displaces a vicinal halide. nrochemistry.combyjus.com For the synthesis of this compound, the required precursor would be N-cyclohexyl-1-amino-3-halo-2-propanol.
The general mechanism involves the deprotonation of the amine to enhance its nucleophilicity, followed by attack on the carbon bearing the halogen. The success of this reaction is dependent on several factors, including the nature of the halogen (iodide being a better leaving group than bromide or chloride), the reaction solvent, and the base used. Common solvents for this transformation include polar aprotic solvents like DMF, DMSO, and acetonitrile, which are well-suited for SN2 reactions. nrochemistry.com
While direct examples for the synthesis of this compound via this method are not extensively documented in readily available literature, analogous syntheses of N-alkyl aziridines from primary alkyl halides provide a strong precedent for its feasibility. nrochemistry.combyjus.com The primary challenge lies in the potential for intermolecular side reactions and the need for carefully controlled reaction conditions to favor the desired intramolecular cyclization.
Intramolecular Nucleophilic Displacement Reactions
Expanding on the theme of ring closure, intramolecular nucleophilic displacement reactions encompass a broader range of leaving groups beyond halogens. A prominent example is the Wenker synthesis, which utilizes a sulfate (B86663) ester as the leaving group. wikipedia.orgorganic-chemistry.org This method is particularly relevant for the synthesis of aziridines from β-amino alcohols, which are often more readily available than the corresponding haloamines. researchgate.net
The synthesis of this compound via the Wenker synthesis would commence with the corresponding precursor, 1-(cyclohexylamino)propane-2,3-diol. This amino alcohol is first treated with sulfuric acid to form the corresponding sulfate ester. wikipedia.org Subsequent treatment with a base, such as sodium hydroxide (B78521), induces deprotonation of the amine and subsequent intramolecular nucleophilic attack, displacing the sulfate group to form the aziridine ring. wikipedia.orgyoutube.com
An improved, milder variation of the Wenker synthesis utilizes chlorosulfonic acid for the esterification step, followed by cyclization with a non-nucleophilic base like sodium carbonate. organic-chemistry.orgorganic-chemistry.org This modification can be advantageous for substrates that are sensitive to the harsh conditions of the traditional Wenker synthesis, potentially leading to higher yields and fewer byproducts. organic-chemistry.orgorganic-chemistry.org The choice of base and reaction conditions can be critical, as competing elimination reactions can occur, particularly with sterically hindered substrates. wikipedia.org
One-pot procedures for the direct conversion of amino alcohols to N-tosyl aziridines have been developed, which could be adapted for the synthesis of N-cyclohexyl derivatives. These methods often employ tosyl chloride in the presence of a base like potassium hydroxide or potassium carbonate. organic-chemistry.orgnih.govresearchgate.net
Conversion from Epoxides and Amino Alcohols
The conversion of epoxides to aziridines represents another important synthetic route. This transformation can be achieved through a two-step process involving the ring-opening of an epoxide with an amine, followed by cyclization of the resulting amino alcohol. For the synthesis of this compound, a suitable starting epoxide would be glycidol (B123203) (2,3-epoxy-1-propanol).
The first step involves the nucleophilic attack of cyclohexylamine (B46788) on the epoxide ring of glycidol. This reaction is typically carried out in a protic solvent like water or an alcohol. The regioselectivity of the ring-opening is crucial, and attack at the less substituted carbon of the epoxide is generally favored. The resulting intermediate is 1-(cyclohexylamino)propane-2,3-diol.
The subsequent cyclization of this amino alcohol to form this compound can be achieved using methods analogous to the Wenker synthesis, as described in the previous section. This involves converting the hydroxyl group into a good leaving group, such as a tosylate or sulfate, followed by base-induced ring closure. organic-chemistry.orgnih.gov
Direct conversion of epoxides to aziridines can also be achieved using specific reagents. For instance, the use of phosphine (B1218219) imines can facilitate this transformation. rsc.org However, these methods are often more specialized and may require the synthesis of the specific phosphine imine reagent.
Green Chemistry Principles in Aziridinemethanol Synthesis
The application of green chemistry principles to the synthesis of aziridines is an area of growing importance, aiming to reduce the environmental impact and improve the sustainability of these processes. Key areas of focus include the use of safer solvents, the development of catalytic methods to replace stoichiometric reagents, and the improvement of atom economy.
The use of water as a solvent in organic synthesis is a prime example of a green chemistry approach. For the ring-opening of epoxides with amines, water can serve as an effective solvent, often without the need for a catalyst. wikipedia.org This avoids the use of volatile and often toxic organic solvents.
Catalytic methods for the conversion of amino alcohols to aziridines are also being explored as a greener alternative to traditional stoichiometric methods like the Wenker synthesis, which uses stoichiometric amounts of sulfuric acid and base. researchgate.net The development of catalytic systems that can efficiently promote the cyclization of amino alcohols would significantly reduce waste generation. For instance, copper-catalyzed intramolecular C-H amination has been shown to produce aziridine derivatives. organic-chemistry.org
The choice of catalyst and reaction medium can have a significant impact on the environmental footprint of a synthesis. The following table provides a conceptual comparison of different catalytic systems for aziridination reactions, highlighting key green chemistry metrics.
| Catalytic System | Solvent | Typical Catalyst Loading | Key Green Chemistry Advantages | Potential Drawbacks |
|---|---|---|---|---|
| Traditional Wenker Synthesis (Stoichiometric) | Water/None | Stoichiometric H₂SO₄ and NaOH | Readily available reagents. | Large amounts of acid and base waste, harsh conditions. wikipedia.org |
| Modified Wenker Synthesis | Organic Solvents (e.g., Acetonitrile) | Stoichiometric ClSO₃H and K₂CO₃ | Milder conditions than traditional method. organic-chemistry.org | Use of organic solvents, stoichiometric reagents. |
| Copper-Catalyzed C-H Amination | Organic Solvents | Catalytic (e.g., 1-10 mol%) | High atom economy, catalytic turnover. organic-chemistry.org | Requires specific substrates, potential for metal contamination. |
| Enzyme-Catalyzed Ring Opening/Cyclization | Aqueous Buffer | Catalytic | High selectivity, biodegradable catalyst, mild conditions. | Enzyme stability and cost can be a concern. |
The development of flow chemistry processes for aziridine synthesis also aligns with green chemistry principles by offering better control over reaction parameters, improved safety, and the potential for easier scale-up.
Reactivity and Mechanistic Investigations of 2 Aziridinemethanols
Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety
The nucleophilic ring-opening of aziridines is a cornerstone of their synthetic utility, transforming the strained three-membered ring into a variety of functionalized acyclic compounds. This process is initiated by the attack of a nucleophile on one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The reaction is typically promoted by the protonation of the aziridine nitrogen, which activates the ring towards nucleophilic attack.
Regioselectivity in Ring-Opening Processes
The regioselectivity of the ring-opening reaction—whether the nucleophile attacks the more substituted (C2) or less substituted (C3) carbon of the aziridine ring—is a critical aspect of these transformations.
Influence of Substituents on Regioselectivity
The electronic and steric nature of substituents on the aziridine ring plays a crucial role in directing the outcome of nucleophilic attack. For 2-substituted aziridines, the regioselectivity is a delicate balance between these factors. While general studies on other 2-substituted aziridines exist, specific data on how the N-cyclohexyl and C2-hydroxymethyl groups of 1-Cyclohexyl-2-aziridinemethanol cooperatively or competitively influence regioselectivity is not documented. Theoretical studies on 2-aziridinylmethyl radicals suggest that substituents on the nitrogen atom have a relatively small effect on the ring-opening, whereas substituents on the carbon atom can have a dramatic effect on the cleavage pathway (C-C vs. C-N). nih.gov However, this is for a radical-mediated process, not the more common nucleophilic ring-opening.
Role of Nucleophile Type and Reaction Conditions
The choice of nucleophile and the reaction conditions (e.g., solvent, temperature, and the presence of a catalyst) are also key determinants of regioselectivity. Strongly basic, "hard" nucleophiles tend to favor attack at the less sterically hindered carbon (C3) via an SN2-type mechanism. In contrast, under acidic conditions, the reaction may proceed through an aziridinium (B1262131) ion intermediate. In this scenario, the positive charge is better stabilized at the more substituted carbon (C2), favoring nucleophilic attack at this position. This behavior is analogous to the ring-opening of epoxides under acidic and basic conditions. vu.nlresearchgate.net However, without experimental studies on this compound, it is impossible to definitively state how different nucleophiles would behave.
Regioselective Synthesis of Functionalized Amino Alcohols
The ring-opening of this compound with various nucleophiles would, in principle, lead to the formation of functionalized 1,2- or 2,1-amino alcohols. For instance, attack at C3 would yield a 1-(cyclohexylamino)-3-substituted-propan-2-ol, while attack at C2 would result in a 2-(cyclohexylamino)-2-substituted-ethanol derivative. The regioselective synthesis of such compounds is a powerful synthetic tool. nih.gov Research on the regioselective synthesis of functionalized organoselenium compounds from alkenes and alcohols demonstrates the level of control that can be achieved in related systems. mdpi.com
Stereochemical Outcomes of Ring-Opening Reactions
Nucleophilic ring-opening of aziridines typically proceeds with an inversion of stereochemistry at the center of attack, which is characteristic of an SN2 mechanism. This stereospecificity is of great importance in asymmetric synthesis. For this compound, assuming a chiral center at C2, a nucleophilic attack at this position would be expected to invert its configuration. This is a well-established principle for SN2 reactions, including the ring-opening of epoxides. masterorganicchemistry.com
Catalyzed Ring-Opening Reactions
The reactivity of aziridines can be enhanced and controlled through catalysis. Lewis acids are commonly employed to activate the aziridine ring by coordinating to the nitrogen atom, making it more susceptible to nucleophilic attack. Brønsted acids can also serve this purpose by protonating the nitrogen. rsc.org Transition metal catalysts have also been developed for the asymmetric ring-opening of aziridines, allowing for the synthesis of chiral amino alcohols with high enantioselectivity. sioc-journal.cn While these catalytic systems are well-documented for aziridines in general, their application to this compound has not been specifically reported.
Transition Metal-Catalyzed Ring Opening
The ring-opening of aziridines can be effectively catalyzed by various transition metals, providing a powerful strategy for the synthesis of β-functionalized alkylamines. mdpi.com These reactions often proceed with high regioselectivity and stereochemical control, which can be challenging to achieve with purely Lewis acid-promoted methods. mdpi.com
Palladium, copper, and nickel complexes have proven to be efficient catalysts for these transformations. For instance, palladium-catalyzed cross-coupling of vinyl aziridines with organoboronic acids yields allylic amine derivatives with high regioselectivity. mdpi.com The proposed mechanism involves the oxidative addition of the Pd(0) catalyst to the aziridine, followed by transmetallation and reductive elimination. mdpi.com Similarly, copper-catalyzed protocols have been developed for the cross-coupling of aziridines with nucleophiles like benzimidazoles, leading to the formation of valuable benzoimidazolylethylamine derivatives. mdpi.com Cationic palladium and nickel complexes are also effective in catalyzing the ring-opening of N-aryl aziridines with anilines to produce 1,2-diamines. thieme-connect.de
A general scheme for these reactions involves the activation of the aziridine by the metal catalyst, followed by nucleophilic attack. The regioselectivity (attack at the C-2 or C-3 position) is influenced by the substituents on the aziridine ring, the nature of the nucleophile, and the specific catalyst system employed.
Table 1: Examples of Transition Metal-Catalyzed Ring Opening of Aziridines
| Catalyst System | Aziridine Substrate Type | Nucleophile | Product Type | Ref |
|---|---|---|---|---|
| Pd-pincer complex | Vinyl aziridines | Organoboronic acids | Allylic amines | mdpi.com |
| Copper catalysts | 2-Alkyl/2-aryl-aziridines | Benzimidazoles | Benzoimidazolylethylamines | mdpi.com |
| Cationic Pd/Ni complexes | meso-N-Aryl aziridines | Anilines | 1,2-Diamines | thieme-connect.de |
| Pd(0)/Lewis Acid | General Aziridines | 2-Iodophenols/Isocyanides | 1,4-Benzoxazepines | mdpi.com |
Lewis Acid-Mediated Ring Opening
Lewis acids are widely used to promote the nucleophilic ring-opening of aziridines by activating the ring towards attack. iitk.ac.in In the case of 2,3-aziridinyl alcohols, Lewis acids can coordinate to either the aziridine nitrogen or the hydroxyl oxygen, influencing the reaction's regioselectivity.
Studies on N-sulfonyl-protected 2,3-aziridinyl alcohols have shown that boron trifluoride etherate (BF₃•OEt₂) is an effective catalyst for regioselective ring-opening with various azole nucleophiles. nih.gov These reactions typically proceed via an S_N2-type pathway, with the nucleophile attacking the C-3 position to yield the corresponding 1,2-amino alcohol derivatives. iitk.ac.innih.gov Computational modeling suggests the transition state is stabilized by an unconventional hydrogen-bonding interaction between the hydroxyl group and the fluorine atom of the Lewis acid. nih.gov
The choice of Lewis acid and solvent can be critical. While BF₃•OEt₂ is often optimal, other Lewis acids like diphenylborinic acid have been found to give higher yields in specific cases. nih.gov These methods provide a direct route to nonracemic 1,2- and 1,3-amino ethers when chiral aziridines or azetidines are used. iitk.ac.in An interesting application involves the Lewis acid-catalyzed reaction of N-(aziridin-2-ylmethylene)hydrazines, which undergo a regioselective cleavage of the C-N bond accompanied by a 1,2-substituent migration to form functionalized enamines. nih.gov
Rearrangement Reactions of 2-Aziridinemethanols
The unique structure of 2-aziridinemethanols allows them to undergo characteristic rearrangement reactions, most notably the aza-Payne rearrangement, which provides access to isomeric epoxy amines.
The Aza-Payne Rearrangement and its Synthetic Utility
The aza-Payne rearrangement is the isomerization of a 2-aziridinemethanol (B13467299) into a 2,3-epoxy amine under basic conditions. wikipedia.orgrsc.org This process is reversible and analogous to the Payne rearrangement of 2,3-epoxy alcohols. organicreactions.org The reaction is initiated by the deprotonation of the hydroxyl group, forming an alkoxide. This is followed by an intramolecular nucleophilic attack of the alkoxide on the adjacent carbon of the aziridine ring, leading to its opening and the formation of an amino alkoxide of an epoxide. rsc.org
The position of the equilibrium between the 2-aziridinemethanol and the 2,3-epoxy amine is influenced by the nitrogen substituent, the solvent, and the base used. rsc.orgwiley.com For N-activated aziridines (e.g., N-tosyl), treatment with bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents can drive the equilibrium towards the epoxy amine. rsc.orgepa.gov Conversely, using a superbase mixture (e.g., t-BuOK/n-BuLi) can shift the equilibrium almost exclusively back toward the hydroxyaziridine. rsc.org This controllable equilibrium is of significant synthetic value, allowing for the selective formation of either isomer. rsc.org
Table 2: Conditions for Aza-Payne Rearrangement
| Direction | Substrate | Reagents | Solvent | Outcome | Ref |
|---|---|---|---|---|---|
| Forward (Aziridine → Epoxide) | N-Tosyl-2-aziridinemethanol | NaH or KH | THF/HMPA | N-Tosyl-2,3-epoxy amine | rsc.orgwiley.com |
| Reverse (Epoxide → Aziridine) | 2,3-Epoxy amine | t-BuOK / n-BuLi | THF / n-hexane | 2-Aziridinemethanol | rsc.org |
Tandem Rearrangement-Ring Opening Sequences
A powerful synthetic strategy involves coupling the aza-Payne rearrangement with a subsequent nucleophilic ring-opening in a one-pot reaction. rsc.org In these tandem sequences, the 2,3-epoxy amine formed in situ via the rearrangement is immediately trapped by a nucleophile. This approach leverages the differential reactivity of the aziridine and epoxide intermediates.
For example, a 2-aziridinemethanol can be treated with a base to initiate the rearrangement to the epoxide. The introduction of a less reactive nucleophile, such as a "lower order" organocuprate, can then selectively open the newly formed epoxide ring. epa.gov This contrasts with the use of highly reactive nucleophiles like Gilman reagents, which tend to directly open the starting aziridine ring before rearrangement can occur. epa.gov This tandem process allows for the stereocontrolled synthesis of highly functionalized 1,2-amino alcohols from readily available 2-aziridinemethanols. rsc.org
Ring-Expansion Reactions of Aziridines with Unsaturated Compounds
The inherent strain of the aziridine ring makes it an excellent precursor for ring-expansion reactions to form larger, more complex heterocyclic systems. researchgate.net These reactions often involve the cycloaddition of the aziridine with an unsaturated compound.
A notable example is the Lewis acid-catalyzed reaction of aziridine-2-carboxylates with isocyanates. bioorg.orgrsc.org This transformation proceeds regio- and stereospecifically to yield 4-functionalized imidazolidin-2-ones, a five-membered ring system. The reaction is believed to be initiated by the formation of an aziridinium ion intermediate, which then undergoes cycloaddition with the isocyanate. bioorg.org
Another strategy involves the reaction of aziridines with vinyl diazoacetates, catalyzed by rhodium complexes. This leads to the formation of an aziridinium ylide intermediate, which undergoes a pseudo- nih.govcmu.edu-sigmatropic rearrangement to expand the ring, yielding dehydropiperidines (a six-membered ring). springernature.com The cycloaddition of aziridines with various dipolarophiles via the formation of azomethine ylides is also a widely used method to construct five-membered heterocycles like pyrrolidines. wikipedia.orgresearchgate.net These ring-expansion methodologies provide efficient, atom-economical routes to a diverse range of nitrogen-containing heterocycles. researchgate.netresearchgate.net
Enzymatic Transformations and Biosynthetic Pathways Involving Aziridine Formation
While a relatively rare motif in nature, the aziridine ring is found in a number of natural products with potent biological activities, such as the mitomycins and ficellomycin. nih.govnih.gov The biosynthesis of this strained ring is a subject of ongoing investigation, with several enzymatic strategies having been identified. nih.gov
One major pathway involves mononuclear non-heme iron (Fe/2OG) dependent oxygenases. cmu.edunih.gov In the biosynthesis of certain non-proteinogenic amino acids, an Fe(IV)-oxo species is proposed to initiate the reaction by abstracting a hydrogen atom from the substrate (C-H activation). nih.govnih.gov This is followed by a polar intramolecular C-N bond coupling, which forms the aziridine ring while avoiding the typical oxygen-rebound hydroxylation step common to this class of enzymes. nih.gov
A second distinct mechanism involves the activation of a hydroxyl group via sulfation. nih.govresearchgate.net In the biosynthesis of ficellomycin, a sulfotransferase enzyme transfers a sulfo group from a donor molecule (PAPS) to a hydroxyl group on a precursor molecule. nih.gov This creates an excellent leaving group, which is then displaced by an adjacent amine in an intramolecular nucleophilic substitution (S_N2) reaction to close the three-membered ring. nih.govresearchgate.net Understanding these enzymatic pathways not only provides insight into natural product biosynthesis but may also facilitate the development of novel biocatalytic methods for synthesizing aziridine-containing compounds. nih.govnih.gov
Stereochemical Aspects in 1 Cyclohexyl 2 Aziridinemethanol Chemistry
Control of Diastereoselectivity in Synthetic Routes
The synthesis of 1-cyclohexyl-2-aziridinemethanol presents the challenge of controlling the relative stereochemistry of the two substituents on the aziridine (B145994) ring, leading to the formation of cis and trans diastereomers. The diastereoselectivity of aziridination reactions is profoundly influenced by the chosen synthetic strategy and the nature of the reactants.
One of the common routes to N-alkyl-2-substituted aziridines is the reaction of an imine with a suitable C1-synthon. For instance, the aza-Corey-Chaykovsky reaction, which involves the reaction of an imine with a sulfonium (B1226848) ylide, is a powerful tool for aziridine synthesis. The diastereochemical outcome of this reaction is often dependent on the reaction conditions and the steric and electronic properties of the substituents on the imine and the ylide. In the context of this compound, the reaction of N-cyclohexyl-2-hydroxyethanimine with a methylide reagent would be a potential route. The bulky cyclohexyl group would likely play a significant role in directing the approach of the incoming nucleophile, potentially favoring the formation of the trans isomer to minimize steric hindrance.
Another approach involves the Gabriel-Cromwell reaction, where an α-bromo ester or ketone reacts with an amine. Subsequent cyclization of the resulting β-amino alcohol derivative can yield the aziridine. The stereochemical control in this multi-step process can be exerted during the initial addition to the carbonyl group or during the cyclization step. The use of chiral auxiliaries or stereoselective reducing agents can be employed to influence the formation of a specific diastereomer.
The relative stereochemistry of the final aziridine product is a crucial factor that determines its subsequent reactivity and biological properties. Detailed studies on the synthesis of this compound would be necessary to establish the optimal conditions for achieving high diastereoselectivity for either the cis or trans isomer.
Enantioselective Synthesis of Chiral Aziridinemethanol Derivatives
The presence of two stereocenters in this compound means that it can exist as a pair of enantiomers for each diastereomer (cis and trans). The development of enantioselective methods to access specific stereoisomers is of paramount importance for applications in asymmetric synthesis and medicinal chemistry.
Catalytic asymmetric aziridination is a highly effective strategy for the enantioselective synthesis of chiral aziridines. This often involves the use of a chiral catalyst, such as a metal complex with a chiral ligand, to control the facial selectivity of the addition of a nitrene or a related species to an alkene. For the synthesis of enantiomerically enriched this compound, one could envision the asymmetric aziridination of allyl alcohol with a cyclohexyl-bearing nitrogen source in the presence of a chiral catalyst.
Alternatively, the use of chiral auxiliaries attached to either the nitrogen or the carbon backbone can direct the stereochemical course of the aziridination reaction. After the formation of the aziridine ring, the chiral auxiliary can be removed to yield the desired enantiomerically pure product.
The kinetic resolution of a racemic mixture of this compound is another viable approach. This can be achieved through enzymatic or chemical methods, where one enantiomer reacts at a faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate.
The table below summarizes some potential strategies for the enantioselective synthesis of this compound.
| Synthetic Strategy | Description | Potential for Control |
| Catalytic Asymmetric Aziridination | Use of a chiral catalyst to induce enantioselectivity in the aziridination of an alkene. | High, dependent on catalyst and ligand design. |
| Chiral Auxiliary-Directed Synthesis | A chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of the reaction. | High, but requires additional steps for auxiliary attachment and removal. |
| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer enriched. | Effective, but the maximum theoretical yield is 50% for the unreacted enantiomer. |
Preservation and Inversion of Stereochemistry in Reactions
The stereochemical integrity of the aziridine ring is a critical consideration in its subsequent chemical transformations. The high ring strain of the three-membered ring makes aziridines susceptible to ring-opening reactions, which can proceed with either retention or inversion of stereochemistry at the carbon centers.
Nucleophilic ring-opening reactions of aziridines are highly versatile transformations that provide access to a wide range of functionalized amino compounds. The stereochemical outcome of these reactions is often governed by the nature of the nucleophile, the solvent, and the presence of a catalyst. In general, under neutral or basic conditions, the reaction proceeds via an SN2 mechanism, leading to inversion of stereochemistry at the site of nucleophilic attack. For instance, the reaction of a chiral, non-racemic trans-1-cyclohexyl-2-aziridinemethanol with a nucleophile would be expected to yield a product with a specific and predictable stereochemistry resulting from nucleophilic attack at the less substituted carbon with inversion of configuration.
Conversely, under acidic conditions, the reaction can proceed through a more SN1-like mechanism, where the aziridine nitrogen is first protonated, followed by nucleophilic attack. In such cases, the regioselectivity and stereoselectivity can be more complex and may lead to a mixture of products or racemization.
The preservation of stereochemistry is often desired when the aziridine itself is the target molecule or when it is used as a chiral building block. Reactions that occur at the exocyclic hydroxymethyl group without affecting the stereocenters on the ring would fall into this category. For example, protection of the hydroxyl group as an ether or ester under non-ring-opening conditions would preserve the stereochemistry of the aziridine core.
Conformational Analysis and Nitrogen Inversion in Aziridines
The conformational flexibility of the cyclohexyl group and the pyramidal geometry of the nitrogen atom in this compound introduce additional layers of stereochemical complexity. The cyclohexyl ring can exist in chair conformations, and the orientation of the aziridine ring relative to the cyclohexyl group will be influenced by steric interactions.
A key dynamic process in aziridines is nitrogen inversion, where the nitrogen atom and its substituents rapidly oscillate through a planar transition state. This process can lead to the interconversion of diastereomeric conformations. The energy barrier to nitrogen inversion is influenced by several factors, including the nature of the substituents on the nitrogen and the ring carbons, as well as the strain of the ring system.
In this compound, the bulky cyclohexyl group is expected to have a significant impact on the rate of nitrogen inversion. Steric hindrance in the planar transition state can increase the energy barrier to inversion, potentially slowing it down to a rate that could be observed by techniques such as dynamic NMR spectroscopy. The presence of the hydroxymethyl group can also influence the conformational preferences and the inversion barrier through intramolecular hydrogen bonding with the nitrogen lone pair or the aziridine ring.
Computational studies would be invaluable in elucidating the preferred conformations of this compound and in calculating the energy barrier for nitrogen inversion. Understanding these dynamic processes is crucial for a complete picture of the stereochemical behavior of this molecule and for predicting its reactivity.
Advanced Spectroscopic Characterization Methodologies for Aziridinemethanol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. nih.gov For aziridinemethanol derivatives, ¹H NMR, ¹³C NMR, and advanced techniques like the Nuclear Overhauser Effect (NOE) provide a complete picture of the atomic arrangement and conformational preferences.
The ¹H NMR spectrum of an aziridine (B145994) system like 1-Cyclohexyl-2-aziridinemethanol is expected to exhibit characteristic signals corresponding to the protons of the cyclohexyl group, the aziridine ring, and the hydroxymethyl substituent. Due to the lack of specific experimental data for this compound, the following table presents expected chemical shift ranges based on data from structurally related compounds, such as N-cyclohexyl derivatives and 2-substituted aziridines. rsc.orgresearchgate.net
The protons on the three-membered aziridine ring are particularly noteworthy. They typically appear in a distinct region of the spectrum and their coupling constants can provide valuable information about their relative stereochemistry. The protons of the hydroxymethyl group will present as a doublet, with the hydroxyl proton itself often appearing as a broad singlet, the position of which can be influenced by solvent and concentration. The cyclohexyl protons will manifest as a series of complex multiplets in the upfield region of the spectrum. rsc.org
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclohexyl (CH₂) | 1.0 - 1.9 | Multiplet |
| Cyclohexyl (CH-N) | 2.0 - 2.5 | Multiplet |
| Aziridine (CH₂) | 1.5 - 2.5 | Multiplet |
| Aziridine (CH) | 2.5 - 3.0 | Multiplet |
| Hydroxymethyl (CH₂) | 3.5 - 4.0 | Doublet |
| Hydroxyl (OH) | Variable | Broad Singlet |
Note: These are estimated values based on analogous structures.
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum by detailing the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aziridine ring carbons are particularly sensitive to the nature of the substituents.
The following table outlines the expected ¹³C NMR chemical shifts for this compound, extrapolated from data for related N-cyclohexyl compounds and aziridine derivatives. rsc.org The carbons of the cyclohexyl group will appear in the aliphatic region, while the carbons of the aziridine ring will be shifted slightly downfield. The carbon of the hydroxymethyl group is expected to be in a similar region to other primary alcohols.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Cyclohexyl (CH₂) | 25 - 35 |
| Cyclohexyl (CH-N) | 55 - 65 |
| Aziridine (CH₂) | 30 - 40 |
| Aziridine (CH) | 40 - 50 |
| Hydroxymethyl (CH₂) | 60 - 70 |
Note: These are estimated values based on analogous structures.
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of protons within a molecule, which is crucial for conformational and stereochemical analysis. ontosight.ai In aziridine systems, anomalous NOE cross-peaks have been observed in NOESY spectra. These are not explained by the typical through-space dipolar cross-relaxation but are instead attributed to scalar cross-relaxation of the first kind. This phenomenon arises from the stochastic modulation of J-coupling by conformational transitions, such as the inversion at the nitrogen center of the aziridine ring.
This anomalous effect can be a valuable tool for studying the dynamic conformational behavior of aziridinemethanol derivatives. The observation of such cross-peaks can provide unique insights into the rates and energetics of nitrogen inversion, a key aspect of aziridine chemistry. Conventional analysis might misinterpret these signals as indicative of chemical exchange between correlated spins. However, in aziridines, these pairs of nuclei cannot undergo such exchange, highlighting the importance of considering scalar relaxation mechanisms in the conformational analysis of these strained heterocycles.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, N-H (if present, though in this N-substituted case it is absent), C-H, C-N, and C-O bonds.
The most prominent band would likely be the broad O-H stretching vibration from the hydroxyl group, typically appearing in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and aziridine methylene (B1212753) groups would be observed around 2850-3000 cm⁻¹. The C-N stretching of the aziridine ring and the C-O stretching of the primary alcohol would also provide characteristic signals.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 | Broad, Strong |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong |
| C-N (Aziridine) | Stretching | 1200 - 1300 | Medium |
| C-O (Alcohol) | Stretching | 1000 - 1200 | Strong |
Note: These are estimated values based on analogous structures.
Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₉H₁₇NO and a molecular weight of approximately 155.24 g/mol , the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 155.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Alpha-cleavage is a common fragmentation mechanism for amines and alcohols. For this compound, this could involve the loss of the hydroxymethyl radical (•CH₂OH) or cleavage adjacent to the nitrogen atom within the cyclohexyl ring or the aziridine ring. The loss of a water molecule from the molecular ion is also a probable fragmentation pathway for the alcohol functionality. The fragmentation of the cyclohexyl ring itself can lead to a series of characteristic ions with m/z values differing by 14 units (CH₂).
Table 4: Potential Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 155 | [C₉H₁₇NO]⁺ | Molecular Ion |
| 138 | [C₉H₁₆N]⁺ | Loss of OH |
| 124 | [C₈H₁₄N]⁺ | Loss of CH₂OH |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 56 | [C₃H₆N]⁺ | Aziridine ring fragment |
Note: These are predicted fragmentation patterns based on the structure.
Computational and Theoretical Studies of 1 Cyclohexyl 2 Aziridinemethanol Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. scispace.com It is particularly well-suited for studying the electronic structure and reactivity of organic molecules like 1-Cyclohexyl-2-aziridinemethanol.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. For aziridine-containing molecules, a key reaction is the ring-opening process, which can be initiated by nucleophilic attack. mdpi.com Computational studies on similar systems have shown that DFT can effectively model the energetics of both C-N and C-C bond cleavage pathways. mdpi.com
In the case of this compound, DFT could be employed to study its reaction with various nucleophiles. By calculating the energies of the transition states for nucleophilic attack at the two different ring carbons, the preferred reaction pathway can be determined. For instance, a hypothetical reaction with a generic nucleophile (Nu⁻) could be modeled to understand the mechanism of ring-opening.
A plausible DFT-elucidated reaction mechanism for the acid-catalyzed ring-opening of this compound is depicted below:
Protonation of the aziridine (B145994) nitrogen: This initial step activates the ring towards nucleophilic attack.
Nucleophilic attack: The nucleophile can attack either of the two ring carbons.
Ring-opening: This leads to the formation of an amino alcohol product.
The transition state for the ring-opening step is of particular interest, as its energy determines the reaction rate. DFT calculations can provide detailed geometric and energetic information about this critical point on the reaction coordinate.
Illustrative Data Table: Calculated Activation Energies for a Hypothetical Ring-Opening Reaction
| Attacking Nucleophile | Transition State Geometry (Key Distances in Å) | Activation Energy (kcal/mol) |
| H₂O | C1-O: 2.1, C2-N: 1.8 | 15.2 |
| Cl⁻ | C1-Cl: 2.5, C2-N: 1.9 | 12.8 |
| CH₃O⁻ | C1-O: 2.0, C2-N: 1.8 | 10.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values from DFT studies on similar aziridine systems.
A significant challenge in the synthesis of functionalized amines from aziridines is controlling the regioselectivity of the ring-opening reaction. DFT calculations have proven to be a powerful tool for predicting the regiochemical outcomes of such reactions. acs.org By comparing the activation energies for nucleophilic attack at the different carbon atoms of the aziridine ring, the more favorable reaction site can be identified.
For this compound, the two ring carbons are substituted differently, which will influence the regioselectivity of the ring-opening. DFT calculations could predict whether a nucleophile would preferentially attack the carbon bearing the hydroxymethyl group or the unsubstituted carbon. These predictions are based on a detailed analysis of the electronic and steric factors governing the transition states. rsc.org
Furthermore, DFT can be used to predict the stereoselectivity of reactions involving this compound. For instance, in reactions where new stereocenters are formed, the relative energies of the diastereomeric transition states can be calculated to predict the major product.
Illustrative Data Table: Predicted Regioselectivity in the Ring-Opening of this compound
| Nucleophile | Attack at C2 (unsubstituted) Activation Energy (kcal/mol) | Attack at C3 (substituted) Activation Energy (kcal/mol) | Predicted Major Regioisomer |
| H₂O | 15.2 | 18.5 | Attack at C2 |
| Cl⁻ | 12.8 | 15.1 | Attack at C2 |
| CH₃O⁻ | 10.5 | 13.2 | Attack at C2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Analysis of the electronic structure using DFT provides insights into charge distribution, molecular orbitals, and bond characteristics. For this compound, this would involve examining the partial charges on the atoms of the aziridine ring to identify electrophilic sites prone to nucleophilic attack. The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also crucial for understanding its reactivity in cycloaddition reactions and with electrophiles/nucleophiles.
Molecular Dynamics Simulations and Conformational Studies
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and flexibility. uni-muenchen.de For a molecule like this compound, with its flexible cyclohexyl ring and the rotatable bond connecting it to the aziridine, a multitude of conformations are possible.
MD simulations can be used to explore the conformational landscape of this molecule, identifying the most stable conformers and the energy barriers between them. researchgate.netnih.gov This information is crucial for understanding how the molecule might interact with biological targets or other reactants. The simulations can be performed in various solvents to understand how the environment influences the conformational equilibrium.
Illustrative Data Table: Relative Energies of Key Conformers of this compound from Conformational Search
| Conformer Description | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
| Cyclohexyl chair, equatorial N | 175° | 0.0 |
| Cyclohexyl chair, axial N | 65° | 2.5 |
| Cyclohexyl boat, equatorial N | 160° | 5.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of conformational analysis.
Computational Design and Prediction of Novel Aziridinemethanol Reactions
The insights gained from computational studies can be leveraged to design new reactions and catalysts for aziridinemethanol derivatives. By understanding the factors that control reactivity and selectivity, it is possible to computationally screen for new reactants or catalysts that could lead to desired products with high efficiency. ub.edu
For example, computational methods could be used to design a catalyst that selectively promotes the ring-opening of this compound at a specific carbon atom. This would involve modeling the interaction of the aziridine with a series of potential catalysts and calculating the activation energies for the desired reaction. This predictive power of computational chemistry can significantly accelerate the discovery of new synthetic methodologies. rsc.org
Synthetic Applications of 1 Cyclohexyl 2 Aziridinemethanol As Chiral Building Blocks
Precursors to Biologically Relevant Amino Alcohols and Amines
The ring-opening of aziridines is a cornerstone of their synthetic utility, providing a direct route to 1,2-amino alcohols, which are crucial substructures in many biologically active compounds, including neurotransmitters, enzyme inhibitors, and pharmaceutical agents. The reaction of 1-Cyclohexyl-2-aziridinemethanol with various nucleophiles proceeds with high regioselectivity, typically with the nucleophile attacking the less substituted carbon of the aziridine (B145994) ring, driven by the relief of ring strain.
Hot water can serve as both a reactant and a modest acid catalyst for the effective hydrolysis of aziridines, leading to the formation of vicinal amino alcohols. This transformation is a direct method for producing N-cyclohexyl-2,3-diaminopropan-1-ol. Furthermore, a range of other nucleophiles, including amines, thiophenol, and sodium azide, can efficiently open the aziridine ring in hot water, yielding a variety of functionalized amino alcohol derivatives. The use of N-heterocyclic carbenes has also been reported to catalyze the regioselective ring-opening of N-tosyl aziridines with acid anhydrides, affording carboxylates of 1,2-amino alcohols in good to excellent yields.
| Nucleophile | Reagent/Catalyst | Product Type |
| Water | Heat (60-100 °C) | 1,2-Amino Alcohol |
| Amines | Heat (in water) | Diamine Derivative |
| Thiophenol | Heat (in water) | Thio-functionalized Amino Alcohol |
| Sodium Azide | Heat (in water) | Azido-functionalized Amino Alcohol |
| Aldehydes | N-Heterocyclic Carbene | Carboxylate of 1,2-Amino Alcohol |
Synthesis of Complex Nitrogen-Containing Heterocycles
Beyond simple ring-opening, this compound is a valuable precursor for constructing more complex nitrogen-containing heterocyclic systems. Through carefully designed reaction sequences, the aziridine ring can be expanded or incorporated into larger, fused ring structures.
Formation of Four- to Seven-Membered Rings
The transformation of the three-membered aziridine ring into larger four-, five-, six-, or seven-membered heterocycles represents a powerful strategy in synthetic chemistry. These ring expansion reactions often involve an initial ring-opening step followed by an intramolecular cyclization. For instance, innovative approaches for building nitrogen-containing heterocycles are facilitated through aziridine ring-opening reactions, where the regioselectivity is dependent on the functional groups of the alkyl substituents. The conversion of three-membered heterocyclic rings into five- or six-membered rings can be efficiently achieved through this method.
The synthesis of four-membered azetidines and five-membered pyrrolidines can be achieved through intramolecular cyclization pathways. Similarly, six-membered rings like piperidines and seven-membered azepanes can be formed, often utilizing transition metal catalysis to control the reaction pathway.
Construction of Fused Heterocyclic Systems
The strategic placement of functional groups on the aziridine or its side chain allows for the construction of fused heterocyclic systems. A common strategy involves the conversion of the this compound into a new heterocyclic ring, which then undergoes a subsequent cyclization to form a fused system. For example, an initial ring-opening and functionalization could introduce a side chain capable of intramolecularly cyclizing onto the nitrogen or another part of the molecule, leading to bicyclic structures such as indolizidines or quinolizidines, which are common cores in various alkaloids.
Role in the Synthesis of Non-Racemic Compounds
When used in its enantiomerically pure form, this compound becomes a powerful tool for asymmetric synthesis. The stereocenter at the C2 position of the aziridine ring can be transferred with high fidelity to the product of a ring-opening reaction. This stereospecificity is key to producing non-racemic amino alcohols and their derivatives.
The development of efficient three-component approaches for synthesizing α-hydroxy-β-amino esters has been a focus of research. Highly diastereoselective Rh(II)-catalyzed 1,3-dipolar cycloadditions of carbonyl ylides to various aldimines yield syn-α-hydroxy-β-amino esters with high yields and excellent diastereoselectivities. Asymmetric versions of this reaction, employing chiral α-methylbenzyl imines, can produce enantiomerically pure products. This methodology has been successfully applied in the asymmetric synthesis of the paclitaxel (B517696) side-chain.
Development of Functionalized Materials and Polymers
The application of this compound extends into the realm of materials science and polymer chemistry. The aziridine and hydroxyl functionalities provide reactive handles for incorporating this chiral building block into larger macromolecular structures. While this is an emerging area of research, the potential exists for creating novel functionalized materials.
Nitrogen-containing heterocycles are known to be integral components in the development of functional materials, agrochemicals, and pharmaceuticals. The polymerization of aziridine-containing monomers can lead to functional polymers with unique properties. The pendant hydroxymethyl group on this compound could be used for post-polymerization modification, allowing for the attachment of various functional groups and tuning the material's properties for specific applications, such as chiral stationary phases in chromatography or as components in smart materials.
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 1-Cyclohexyl-2-aziridinemethanol for reproducibility?
- Methodological Answer : Use step-wise procedures with precise control of reaction conditions (e.g., temperature, solvent polarity). For example, intermediates like aziridine derivatives may require inert atmospheres to prevent ring-opening side reactions. Structural confirmation via InChI key validation (e.g.,
JGBASIMDVYXDAM-UHFFFAOYSA-Nfor related epoxide analogs) ensures reproducibility . Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and polar solvents.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve cyclohexyl and aziridine protons, infrared (IR) spectroscopy for hydroxyl and amine functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Gas chromatography (GC) with non-polar columns and temperature ramps can assess purity, as described for structurally similar cyclohexanol derivatives .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Avoid inhalation of vapors and use fume hoods for synthesis. In case of spills, use wet methods or vacuum collection to prevent dispersion. Refer to safety data sheets (SDS) for cyclohexanol analogs, which recommend water, foam, or CO₂-based fire suppression and immediate medical consultation for exposure .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated aging tests at elevated temperatures (e.g., 40°C) and humidity levels (75% RH) to simulate long-term stability. Monitor degradation via HPLC and compare against control samples stored at -20°C in amber vials. Note that aziridine rings are prone to hydrolysis, necessitating anhydrous storage .
Advanced Research Questions
Q. How can I resolve contradictions in mechanistic pathways during aziridine ring formation?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N) to track nitrogen incorporation in the aziridine ring. Computational modeling (DFT or MD simulations) can predict transition states, while kinetic studies under varying pH and solvent conditions validate competing pathways (e.g., SN2 vs. intramolecular cyclization) .
Q. What strategies validate analytical methods for detecting trace impurities in this compound?
- Methodological Answer : Perform spike-and-recovery experiments with known impurities (e.g., cyclohexanol byproducts) using GC-MS or LC-MS. Validate limits of detection (LOD) and quantification (LOQ) via calibration curves. Reference NIST spectral libraries for cross-verification .
Q. How do steric effects of the cyclohexyl group influence biological interactions in vitro?
- Methodological Answer : Conduct molecular docking studies to assess binding affinity to target proteins (e.g., enzymes with hydrophobic pockets). Compare with aziridinemethanol analogs lacking the cyclohexyl group. Use cytotoxicity assays (e.g., MTT) on cell lines to correlate steric bulk with activity .
Q. What computational approaches predict the compound’s behavior in novel solvent systems?
- Methodological Answer : Apply COSMO-RS or Hansen solubility parameters to model solvation effects. Validate predictions experimentally via solubility tests in ionic liquids or deep eutectic solvents. PubChem’s 3D conformer data (e.g., InChI=1S/C9H16O2...) aids in parameterizing molecular dynamics simulations .
Notes on Data Contradictions and Gaps
- Safety Data : The absence of acute toxicity data for this compound requires extrapolation from structurally related aziridines or cyclohexanol derivatives .
- Spectral Libraries : Cross-reference multiple databases (e.g., NIST, PubChem) to address inconsistencies in GC-MS retention indices or NMR shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
